REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.Br[CH2:13][C:14](=O)[CH3:15]>CC(C)=O>[CH3:15][C:14]1[CH:1]=[C:2]2[N:7]([CH:13]=1)[CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=[CH:3]2
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Name
|
|
Quantity
|
9.83 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=N1)C(=O)OC
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Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
BrCC(C)=O
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Name
|
|
Quantity
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98 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed
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Type
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TEMPERATURE
|
Details
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under heating for 20 hr
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Duration
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20 h
|
Type
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CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in methanol (98 ml)
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Type
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ADDITION
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Details
|
Sodium hydrogencarbonate (16.4 g) was added
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 24 hr
|
Duration
|
24 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, water
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from hexane-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=CC(=CN2C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |